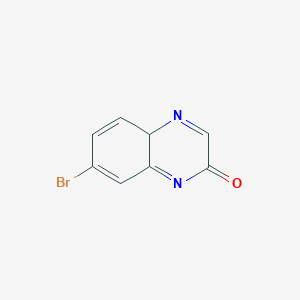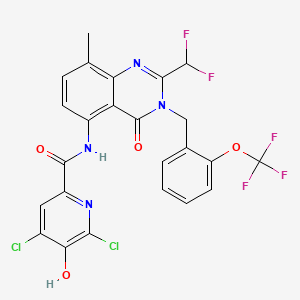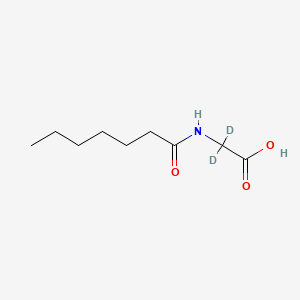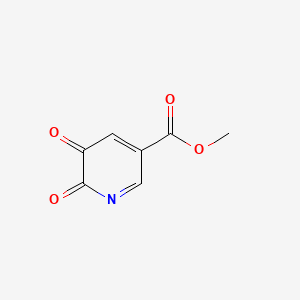
2'-Deoxyadenosine-13C10,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-13C10,15N5 is a labeled nucleoside analog where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is a derivative of 2’-deoxyadenosine, a crucial component of DNA, and is often used in various scientific research applications due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components of the molecule. The process begins with the synthesis of labeled adenine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-13C10,15N5 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the deoxyribose sugar into its oxidized forms.
Reduction: Reduction reactions can modify the adenine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the deoxyribose sugar can lead to the formation of 2’-deoxyadenosine-13C10,15N5 derivatives with altered sugar moieties .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid research to study DNA synthesis and repair mechanisms.
Biology: Employed in metabolic labeling experiments to track nucleotide incorporation into DNA.
Medicine: Utilized in diagnostic imaging and therapeutic research to understand the pharmacokinetics of nucleoside analogs.
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-13C10,15N5 involves its incorporation into DNA during replication or repair processes. The labeled isotopes allow for the tracking and analysis of DNA synthesis pathways. Molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved are primarily those related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyguanosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Thymidine-13C10,15N2
Uniqueness
2’-Deoxyadenosine-13C10,15N5 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing DNA-related processes. Compared to other labeled nucleosides, it offers unique insights into adenine-specific pathways and interactions .
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
OLXZPDWKRNYJJZ-ASYNIKQTSA-N |
Isomerische SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



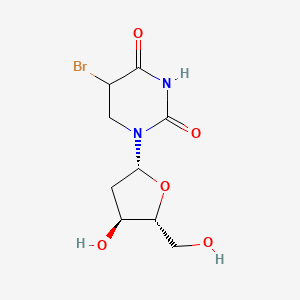
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)
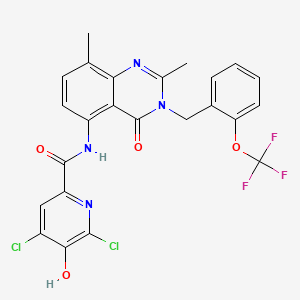
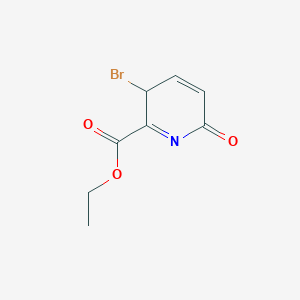
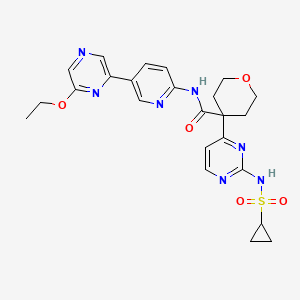
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
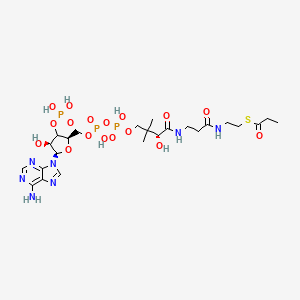
![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
